molecular formula C12H17BrN2O B13208244 1-[2-(3-Bromophenoxy)ethyl]piperazine

1-[2-(3-Bromophenoxy)ethyl]piperazine

Cat. No.: B13208244
M. Wt: 285.18 g/mol
InChI Key: FBZVPBWIPKFXRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Bromophenoxy)ethyl]piperazine typically involves the reaction of 3-bromophenol with 2-chloroethylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Bromophenoxy)ethyl]piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(3-Bromophenoxy)ethyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromophenoxy)ethyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(3-Bromophenoxy)ethyl]piperazine can be compared with other similar compounds such as:

  • 1-[2-(4-Bromophenoxy)ethyl]piperazine
  • 1-[2-(2-Bromophenoxy)ethyl]piperazine
  • 1-[2-(3-Chlorophenoxy)ethyl]piperazine

These compounds share similar structures but differ in the position or type of substituents on the phenoxy group. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and applications .

Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

1-[2-(3-bromophenoxy)ethyl]piperazine

InChI

InChI=1S/C12H17BrN2O/c13-11-2-1-3-12(10-11)16-9-8-15-6-4-14-5-7-15/h1-3,10,14H,4-9H2

InChI Key

FBZVPBWIPKFXRJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCOC2=CC(=CC=C2)Br

Origin of Product

United States

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